molecular formula C32H62O2 B14322644 Dotriacont-2-enoic acid CAS No. 103174-99-8

Dotriacont-2-enoic acid

Cat. No.: B14322644
CAS No.: 103174-99-8
M. Wt: 478.8 g/mol
InChI Key: DNHRSYFHLCIJNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dotriacont-2-enoic acid is a long-chain unsaturated fatty acid with the molecular formula C32H62O2. It is characterized by the presence of a double bond at the second carbon atom in the chain. This compound is a member of the fatty acid family, which plays crucial roles in various biological processes and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dotriacont-2-enoic acid can be synthesized through several methods, including the hydrolysis of esters and the oxidation of long-chain alcohols. One common synthetic route involves the use of Grignard reagents, where a long-chain alkyl halide reacts with magnesium to form the corresponding Grignard reagent. This intermediate is then treated with carbon dioxide to yield the carboxylic acid.

Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from natural sources, such as plant oils. Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Dotriacont-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The double bond in the molecule can be oxidized to form epoxides or diols.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The hydrogen atoms in the molecule can be substituted with other functional groups through halogenation or nitration reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenation can be achieved using chlorine (Cl2) or bromine (Br2) under controlled conditions.

Major Products:

    Oxidation: Epoxides, diols, and carboxylic acids.

    Reduction: Long-chain alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Dotriacont-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its role in cell membrane structure and function.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: this compound is utilized in the production of lubricants, surfactants, and cosmetics.

Mechanism of Action

The mechanism of action of dotriacont-2-enoic acid involves its interaction with cellular membranes and enzymes. The double bond in the molecule allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can act as a ligand for specific receptors, modulating signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

    Octacos-9-enoic acid: Another long-chain unsaturated fatty acid with a double bond at the ninth carbon.

    Hexacos-2-enoic acid: A similar compound with a shorter carbon chain and a double bond at the second carbon.

Uniqueness: Dotriacont-2-enoic acid is unique due to its long carbon chain and the specific position of the double bond. This structural feature imparts distinct physical and chemical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

103174-99-8

Molecular Formula

C32H62O2

Molecular Weight

478.8 g/mol

IUPAC Name

dotriacont-2-enoic acid

InChI

InChI=1S/C32H62O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32(33)34/h30-31H,2-29H2,1H3,(H,33,34)

InChI Key

DNHRSYFHLCIJNF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.